

3-(1-Aminoethyl)benzonitrile IUPAC name and CAS number

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Compound of Interest

Compound Name: 3-(1-Aminoethyl)benzonitrile

Cat. No.: B170319

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Technical Guide: 3-(1-Aminoethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)benzonitrile, a substituted benzonitrile derivative, holds interest within the fields of medicinal chemistry and organic synthesis. Its structural motif, featuring a chiral primary amine and a cyano group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules and a potential pharmacophore for various biological targets. This technical guide provides a summary of the available information on its chemical identity, properties, and synthetic considerations.

Chemical Identity and Properties

3-(1-Aminoethyl)benzonitrile can exist as a racemic mixture or as individual (R) and (S) enantiomers. The specific stereochemistry can significantly influence its biological activity and interactions with chiral molecules such as proteins and enzymes.

Table 1: IUPAC Names and CAS Numbers

Compound Name	IUPAC Name	CAS Number
3-(1-Aminoethyl)benzonitrile (Racemate)	3-(1-Aminoethyl)benzonitrile	153994-67-3[1][2]
(R)-3-(1-Aminoethyl)benzonitrile	(R)-3-(1-Aminoethyl)benzonitrile	127852-31-7[3]
(S)-3-(1-Aminoethyl)benzonitrile	(S)-3-(1-Aminoethyl)benzonitrile	127852-22-6[4]

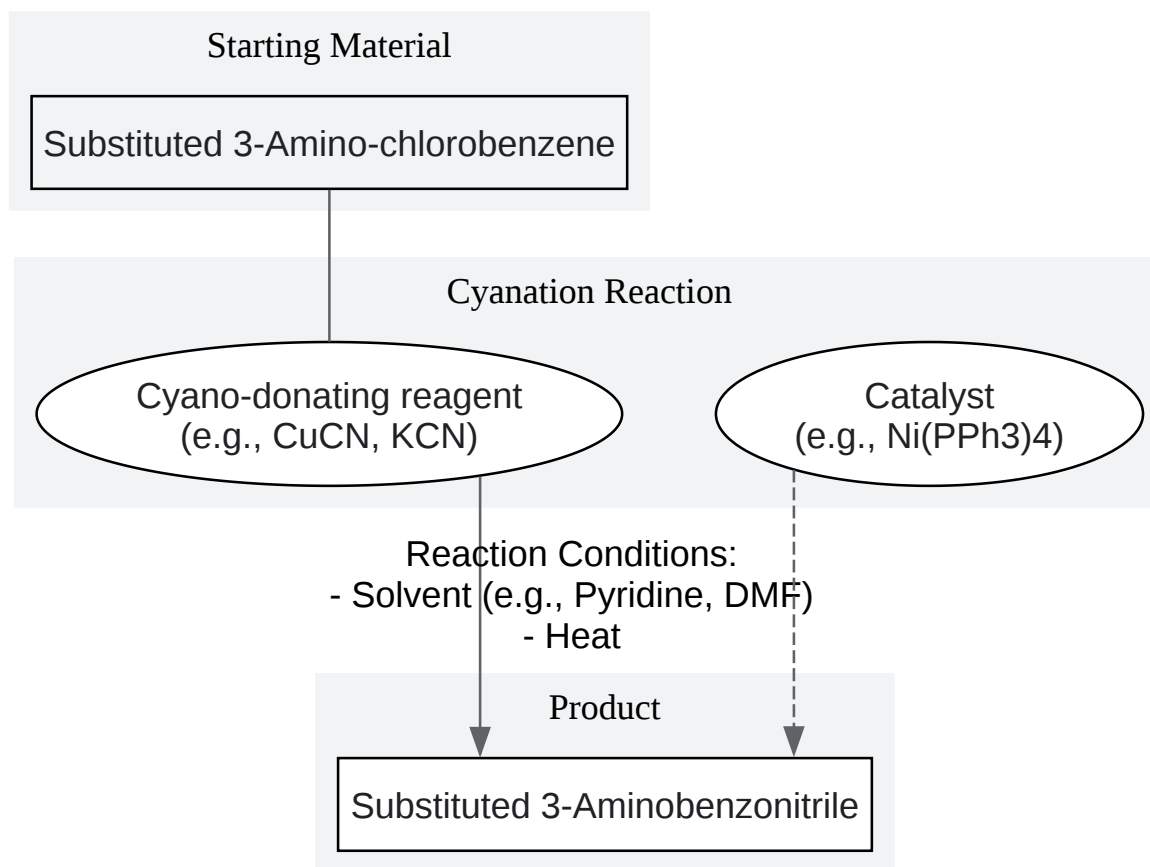
Table 2: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂	[1][3][4]
Molecular Weight	146.19 g/mol	[1][3]
Appearance	Liquid (racemate)	[1]
Boiling Point	251.4 ± 23.0 °C (Predicted)	[5]
pKa	8.59 ± 0.10 (Predicted)	[5]
Storage Conditions	Inert atmosphere, 2-8°C	[5]

Synthesis

Detailed, step-by-step experimental protocols for the synthesis of **3-(1-Aminoethyl)benzonitrile** are not readily available in the public domain. However, general synthetic strategies for related aminobenzonitriles have been described in patent literature. These methods often involve the reaction of a suitable chlorobenzene derivative with a cyanide-donating reagent. The aminoethyl group can be introduced through various standard organic chemistry transformations.

A representative synthetic approach for a substituted 3-aminobenzonitrile is outlined in the diagram below. This should be considered a general illustration, as the specific reagents and conditions for the synthesis of **3-(1-Aminoethyl)benzonitrile** may vary.



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A generalized synthetic pathway for a substituted 3-aminobenzonitrile.

Biological Activity and Applications

While the unique structure of **3-(1-Aminoethyl)benzonitrile** suggests its potential as a scaffold in drug discovery, there is a lack of publicly available, in-depth studies detailing its specific biological activities, such as enzymatic inhibition or receptor binding. The chirality of the molecule is a key feature that would likely govern its interactions with biological systems.

The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The primary amine provides a site for further chemical modification, allowing for the exploration of structure-activity relationships.

Given the absence of specific data on signaling pathways or detailed experimental workflows for **3-(1-Aminoethyl)benzonitrile**, a diagram illustrating these aspects cannot be provided at this time. Researchers interested in the biological potential of this compound would need to conduct their own screening and mechanistic studies.

Conclusion

3-(1-Aminoethyl)benzonitrile is a chiral chemical intermediate with potential applications in organic synthesis and drug development. While its basic chemical identity and some predicted physicochemical properties are known, a comprehensive understanding of its synthesis and biological activity is limited by the lack of detailed, publicly available experimental data. Further research is required to fully elucidate its potential in various scientific and therapeutic areas. This guide serves as a starting point for professionals who may consider this molecule for their research endeavors.

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